molecular formula C15H15Gd B8260337 Tris(cyclopentadienyl)gadolinium

Tris(cyclopentadienyl)gadolinium

Cat. No.: B8260337
M. Wt: 352.5 g/mol
InChI Key: WPVCUPCREAIUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(cyclopentadienyl)gadolinium is an organometallic compound with the chemical formula Gd(C5H5)3. It is a colorless crystalline or powdery solid that is known for its unique properties and applications in various fields of science and industry . The compound consists of a gadolinium ion coordinated to three cyclopentadienyl ligands, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)gadolinium is typically prepared by reacting a gadolinium(III) compound, such as gadolinium(III) chloride, with cyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants . The general reaction can be represented as follows:

GdCl3+3C5H6Gd(C5H5)3+3HCl\text{GdCl}_3 + 3 \text{C}_5\text{H}_6 \rightarrow \text{Gd}(\text{C}_5\text{H}_5)_3 + 3 \text{HCl} GdCl3​+3C5​H6​→Gd(C5​H5​)3​+3HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization or sublimation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Tris(cyclopentadienyl)gadolinium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tris(cyclopentadienyl)gadolinium involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. The cyclopentadienyl ligands provide a stable environment for the gadolinium ion, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Tris(cyclopentadienyl)gadolinium can be compared with other similar compounds, such as:

  • Tris(cyclopentadienyl)lanthanum
  • Tris(cyclopentadienyl)cerium
  • Tris(cyclopentadienyl)neodymium

Uniqueness:

Properties

IUPAC Name

cyclopenta-1,3-diene;gadolinium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVCUPCREAIUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Gd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272-21-5
Record name Tris(η5-cyclopenta-2,4-dien-1-yl)gadolinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(cyclopentadienyl)gadolinium
Reactant of Route 2
Tris(cyclopentadienyl)gadolinium
Reactant of Route 3
Tris(cyclopentadienyl)gadolinium
Reactant of Route 4
Tris(cyclopentadienyl)gadolinium
Reactant of Route 5
Tris(cyclopentadienyl)gadolinium
Reactant of Route 6
Tris(cyclopentadienyl)gadolinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.